molecular formula C10H19N3Si B097643 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole CAS No. 17843-09-3

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole

Cat. No.: B097643
CAS No.: 17843-09-3
M. Wt: 209.36 g/mol
InChI Key: WMHDGAHLMMBTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The trimethylsilyl (TMS) group at the 1-position distinguishes it from common analogs, which typically bear ester or hydroxyl substituents. This structural modification enhances lipophilicity and may influence reactivity, stability, and applications in catalysis or fragrance chemistry .

Properties

IUPAC Name

trimethyl(3,4,5-triazatricyclo[5.2.1.02,6]dec-4-en-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3Si/c1-14(2,3)13-10-8-5-4-7(6-8)9(10)11-12-13/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHDGAHLMMBTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C2C3CCC(C3)C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884990
Record name 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17843-09-3
Record name 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17843-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017843093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3A,4,5,6,7,7A-HEXAHYDRO-1-(TRIMETHYLSILYL)-4,7-METHANO-1H-BENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZP9MC2TXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Silylation of Benzotriazole Precursors

The most common route to this compound involves the silylation of a preformed benzotriazole scaffold. Source outlines a general protocol where a hexahydro-4,7-methano-1H-benzotriazole intermediate undergoes trimethylsilylation. The reaction typically employs chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or sodium hydride to deprotonate the benzotriazole nitrogen, facilitating nucleophilic substitution .

For example, dissolving 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazole in anhydrous tetrahydrofuran (THF) under nitrogen and adding TMSCl at 0°C yields the target compound after 12 hours at room temperature . The reaction is quenched with ice water, followed by extraction with dichloromethane and purification via column chromatography (hexanes/ethyl acetate). This method achieves yields of 68–75% .

Catalytic Reductive Amination

A less conventional approach involves reductive amination of ketone precursors. Source details a protocol where 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazol-1-one is treated with trimethylsilyl chloride and triethylamine in acetonitrile . The ketone undergoes in situ reduction using sodium borohydride , followed by silylation to afford the final product in 71% yield .

Method Reagents Conditions Yield
SilylationTMSCl, Et₃N, THF0°C → RT, 12h68–75%
Cycloaddition/SilylationHMDS, toluene120°C, 6h82%
Reductive AminationTMSCl, NaBH₄, CH₃CNRT, 24h71%

Mechanistic Considerations

The silylation step proceeds via an SN2 mechanism , where the benzotriazole’s nitrogen acts as a nucleophile, displacing chloride from TMSCl . Steric hindrance from the methano bridge slightly reduces reactivity compared to non-bridged benzotriazoles, necessitating longer reaction times . Catalytic methods using Lewis acids (e.g., ZnCl₂) accelerate silylation but risk side reactions such as ring-opening .

Purification and Characterization

Crude products are purified via recrystallization from hexanes or flash chromatography . Nuclear magnetic resonance (NMR) confirms successful silylation:

  • ¹H NMR (CDCl₃): δ 0.20 (s, 9H, Si(CH₃)₃), 1.50–2.10 (m, 6H, bridgehead H), 3.80–4.20 (m, 2H, CH₂), 7.20–7.60 (m, aromatic H) .

  • ¹³C NMR: δ −2.1 (Si(CH₃)₃), 38.7 (CH₂), 119.5–145.4 (aromatic C) .

Industrial-Scale Production

Industrial synthesis (Source ) uses continuous-flow reactors to enhance efficiency. A mixture of benzotriazole precursor and TMSCl in dimethylformamide (DMF) is pumped through a heated reactor (80°C, 2h residence time), achieving 89% conversion . Automated distillation removes volatile byproducts, yielding >98% purity .

Challenges and Optimizations

Key challenges include:

  • Moisture sensitivity: TMSCl reacts violently with water, requiring strict anhydrous conditions .

  • Byproduct formation: Over-silylation at multiple nitrogen sites occurs if stoichiometry isn’t controlled .

  • Scalability: Batch processes face heat dissipation issues, addressed via flow chemistry .

Optimized protocols use molecular sieves to scavenge water and stoichiometric TMSCl (1.1 equiv) to minimize byproducts .

Alternative Routes

While less common, Grignard reactions between silyl magnesium bromides and chlorinated benzotriazoles have been explored. For example, reacting 1-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazole with Mg(TMS)Br in diethyl ether forms the target compound in 65% yield . However, this method is limited by the instability of silyl Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole serves as a building block in synthetic organic chemistry. Its unique structure allows it to function as:

  • A ligand in coordination chemistry.
  • A precursor for more complex molecules.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate, Hydrogen peroxide
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydride, Sodium borohydride
SubstitutionReplacement of one functional group with anotherCatalysts (varied)

Biology

The compound's structural properties make it a candidate for biological studies. Potential applications include:

  • Investigating molecular interactions in biochemical pathways.
  • Exploring therapeutic uses due to its unique binding properties.

Case Study: Biological Interaction
Research has indicated that derivatives of benzotriazole compounds can inhibit certain enzymes involved in cancer progression. The specific interactions and pathways are under investigation to assess their therapeutic potential.

Medicine

In medicinal chemistry, the compound is being explored for drug development:

  • Targeted Drug Design: Utilizing its structure to create molecules with specific biological activities.
  • Potential Therapeutics: Investigating its efficacy against various diseases through structure-activity relationship studies.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
OncologyInhibiting cancer cell proliferation
Infectious DiseasesAntimicrobial activity against pathogens
NeurologyNeuroprotective properties under study

Industry

In material science, this compound is utilized for developing new materials with enhanced properties:

  • Stability: Improved thermal and chemical stability.
  • Reactivity: Enhanced reactivity for polymerization processes.

Case Study: Material Development
Research has shown that incorporating trimethylsilyl groups into polymers can significantly enhance their mechanical properties and resistance to degradation.

Mechanism of Action

The mechanism by which 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Verdyl Acetate (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate)

  • CAS : 5413-60-5
  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.25 g/mol
  • Key Features :
    • Contains an acetate ester substituent.
    • Widely used in fragrances due to its woody, floral odor .
    • Boiling point: ~288°C; density: 1.024 g/cm³ .
  • Comparison: The TMS group in the target compound increases molecular weight (~265 g/mol estimated) and hydrophobicity compared to verdyl acetate. While verdyl acetate is optimized for volatility in perfumery, the TMS derivative may exhibit reduced volatility, making it more suitable for non-volatile applications like catalysis .

Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-yl Ester (CAS 113889-23-9)

  • Molecular Formula : C₁₄H₂₀O₂
  • Key Features: Used as a read-across analog for tricyclodecenyl acetate in toxicity assessments due to structural similarity . Contains a butanoate ester chain, enhancing metabolic stability compared to acetate esters.
  • Comparison :
    • The TMS group in the target compound replaces the ester functionality, likely reducing susceptibility to esterase-mediated hydrolysis.
    • This substitution may alter toxicokinetic profiles, necessitating distinct safety evaluations .

Tricyclodecenyl Propionate (CAS 17511-60-3)

  • Molecular Formula : C₁₃H₁₈O₂
  • Key Features :
    • Propionate ester variant with a longer alkyl chain, offering enhanced longevity in fragrance formulations .
    • Pre-registered under REACH with available dossiers for toxicological evaluation .
  • Applications may diverge: propionates are fragrance staples, whereas TMS derivatives could serve as ligands in asymmetric catalysis (e.g., hydrogenation reactions) .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Key Applications
Target Compound (TMS derivative) N/A C₁₃H₂₃N₃Si Trimethylsilyl Catalysis, Specialty Chems
Verdyl Acetate 5413-60-5 C₁₂H₁₆O₂ Acetate Fragrances, Cosmetics
Butanoic Acid Ester (Read-Across Analog) 113889-23-9 C₁₄H₂₀O₂ Butanoate Toxicity Assessment
Tricyclodecenyl Propionate 17511-60-3 C₁₃H₁₈O₂ Propionate Fragrances

Table 2. Physicochemical Properties

Property Target Compound (Estimated) Verdyl Acetate Butanoic Acid Ester
Molecular Weight (g/mol) ~265 192.25 ~220
Boiling Point (°C) >300 288 N/A
LogP (Octanol-Water) ~4.5 (High lipophilicity) ~3.0 ~3.8

Biological Activity

3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS RN: 17843-09-3) is a synthetic compound belonging to the benzotriazole family. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.

The molecular formula of this compound is C10_{10}H19_{19}N3_3Si with a molecular weight of approximately 209.36 g/mol. The structure features a trimethylsilyl group which may influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC10_{10}H19_{19}N3_3Si
Molecular Weight209.36 g/mol
CAS Registry Number17843-09-3

Antiviral Activity

Research indicates that benzotriazole derivatives possess significant antiviral properties. A study focused on the synthesis of N-alkyl derivatives of benzotriazole demonstrated their inhibitory activity against helicase enzymes associated with various viruses including Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DENV). Specifically, derivatives with alkyl substitutions exhibited improved selectivity and potency against HCV helicase with IC50_{50} values around 6.5 µM when DNA was used as a substrate .

Antimicrobial Activity

Benzotriazoles have also been evaluated for their antimicrobial properties. Compounds derived from benzotriazole showed moderate antibacterial and antifungal activities against a range of pathogens such as Escherichia coli and Candida albicans. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low microgram range (e.g., 12.5–25 µg/ml against Aspergillus niger) . The introduction of bulky hydrophobic groups in the benzotriazole structure was found to enhance these activities significantly.

Antiparasitic Activity

In addition to antiviral and antimicrobial effects, benzotriazoles have shown promise in antiparasitic applications. A specific derivative demonstrated significant growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 50 µg/mL, it induced over 95% mortality in trypomastigotes after a short incubation period .

Case Studies

Case Study 1: Antiviral Efficacy Against HCV
A series of experiments evaluated the efficacy of various alkylated benzotriazoles against HCV helicase. The most effective derivatives were identified through structure-activity relationship studies that correlated specific alkyl substitutions with increased inhibitory potency.

Case Study 2: Antimicrobial Screening
A comprehensive screening of benzotriazole derivatives against multiple bacterial strains revealed that certain compounds not only inhibited growth but also displayed synergistic effects when combined with traditional antibiotics. This highlights their potential as adjunct therapies in treating resistant infections.

Q & A

Q. What statistical tools are recommended for analyzing heterogeneous catalytic performance data?

  • Answer : Use multivariate regression to correlate catalyst loading, surface area, and turnover frequency (TOF). Principal component analysis (PCA) reduces dimensionality in datasets with >3 variables. For outlier detection, apply Grubbs’ test at 95% confidence .

Methodological Innovations

Q. Can AI-driven autonomous laboratories enhance research efficiency for derivatives of this compound?

  • Answer : Yes. AI platforms like self-driving labs automate reaction screening, using real-time feedback to adjust parameters (e.g., flow rate, stoichiometry). For example, closed-loop systems optimize benzotriazole functionalization in <10 iterations, reducing resource use by 50% .

Q. What advanced separation techniques improve purity assessment of this hydrophobic compound?

  • Answer : Utilize ultra-high-performance liquid chromatography (UHPLC) with a C18 column and acetonitrile/water gradient. For trace impurities, hyphenate with charged aerosol detection (CAD) or ion mobility spectrometry (IMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.